molecular formula C11H10N2O4S B6145971 3-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid CAS No. 2137999-31-4

3-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B6145971
CAS No.: 2137999-31-4
M. Wt: 266.28 g/mol
InChI Key: RAXMGANIAREXJZ-UHFFFAOYSA-N
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Description

3-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid is a synthetic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 4-methanesulfonyl-1H-pyrazole with benzoic acid derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted products.

Scientific Research Applications

3-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: As a non-steroidal anti-inflammatory drug, it is investigated for its potential therapeutic effects in treating inflammation and pain.

    Industry: The compound may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. As an NSAID, it likely inhibits the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators. This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid
  • 4-(1H-pyrazol-4-yl)benzoic acid

Uniqueness

3-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methanesulfonyl group contributes to its anti-inflammatory activity, distinguishing it from other similar compounds.

Properties

CAS No.

2137999-31-4

Molecular Formula

C11H10N2O4S

Molecular Weight

266.28 g/mol

IUPAC Name

3-(4-methylsulfonylpyrazol-1-yl)benzoic acid

InChI

InChI=1S/C11H10N2O4S/c1-18(16,17)10-6-12-13(7-10)9-4-2-3-8(5-9)11(14)15/h2-7H,1H3,(H,14,15)

InChI Key

RAXMGANIAREXJZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN(N=C1)C2=CC=CC(=C2)C(=O)O

Purity

95

Origin of Product

United States

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